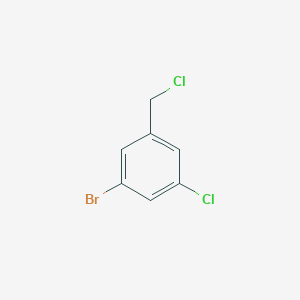

1-Bromo-3-chloro-5-(chloromethyl)benzene

Description

Properties

IUPAC Name |

1-bromo-3-chloro-5-(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWIFIXIYJJOHRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Halogenation of Precursor Benzene Derivatives

Method Overview:

This classical approach involves halogenating a suitably substituted benzene ring using brominating and chlorinating agents under controlled conditions to achieve regioselectivity.

- Starting with 3-chlorobenzyl chloride or 3-chlorobenzene , electrophilic aromatic substitution with bromine and chlorine sources is performed.

- Bromination is typically carried out using elemental bromine in the presence of a Lewis acid catalyst like iron(III) bromide ($$FeBr_3$$).

- Chlorination can be achieved via chlorine gas ($$Cl2$$) under UV irradiation or with catalytic promoters such as aluminum chloride ($$AlCl3$$).

| Step | Reagent | Catalyst | Temperature | Notes |

|---|---|---|---|---|

| Bromination | Br$$_2$$ | FeBr$$_3$$ | 0–25°C | Regioselective at ortho and para positions |

| Chlorination | Cl$$_2$$ | AlCl$$_3$$ | 25°C | Regioselectivity depends on existing substituents |

- Well-established, straightforward, and scalable.

- Suitable for synthesizing multi-halogenated benzene derivatives.

- Control over regioselectivity can be challenging, requiring purification steps.

Chloromethylation (Blanc Reaction) of Halogenated Benzene

Method Overview:

Chloromethylation introduces the chloromethyl group into the aromatic ring, typically using formaldehyde derivatives in the presence of hydrochloric acid and a Lewis acid catalyst.

- Starting with 3-chlorobenzene, chloromethylation is performed with formaldehyde ($$CH2O$$) and hydrogen chloride ($$HCl$$) in the presence of zinc chloride ($$ZnCl2$$).

- The reaction proceeds via electrophilic attack on the aromatic ring, selectively at the position ortho or para to existing substituents.

| Reagent | Catalyst | Temperature | Notes |

|---|---|---|---|

| Formaldehyde + HCl | ZnCl$$_2$$ | 0–25°C | Yields chloromethylated benzene |

- Studies indicate that the chloromethylation of 3-chlorobenzene predominantly yields the chloromethyl derivative at the para position relative to the chlorine substituent, facilitating subsequent halogenation steps.

Sequential Halogenation and Chloromethylation (Patented Methods)

Method Overview:

Patents such as EP0046859A1 describe multi-step processes for synthesizing halogenated benzene derivatives with specific substitution patterns.

- Initial chlorination of benzene or substituted benzene to introduce chlorine at desired positions.

- Subsequent selective bromination at the remaining positions using bromine or N-bromosuccinimide (NBS) under radical conditions.

- Final chloromethylation to append the chloromethyl group.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Chlorination | Cl$$_2$$ | UV or heat | To activate and control regioselectivity |

| Bromination | Br$$_2$$ or NBS | Radical initiation | Targeted at specific positions |

| Chloromethylation | Formaldehyde + HCl | ZnCl$$_2$$ catalysis | To introduce chloromethyl group |

- The process emphasizes temperature control (typically 0–50°C) to favor regioselectivity and minimize polyhalogenation, as detailed in patent literature.

Alternative Routes: Metal-Catalyzed Cross-Coupling

Method Overview:

Recent advances include palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to install halogenated and chloromethylated groups.

- Synthesize halogenated benzene derivatives with suitable leaving groups.

- Couple with chloromethyl precursors under palladium catalysis to obtain the target compound.

- High regioselectivity and functional group tolerance.

- Suitable for complex molecule synthesis.

- These methods are more applicable in advanced organic synthesis and less so for bulk manufacturing due to cost considerations.

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Main Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Halogenation | Br$$2$$, Cl$$2$$, catalysts | Electrophilic aromatic substitution | Simple, scalable | Regioselectivity issues |

| Chloromethylation | Formaldehyde, HCl, ZnCl$$_2$$ | Electrophilic substitution | Precise chloromethylation | Overreaction risk |

| Sequential Halogenation & Chloromethylation | Cl$$2$$, Br$$2$$, formaldehyde | Multi-step substitution | High regioselectivity | Longer process |

| Cross-Coupling | Organohalides, chloromethyl derivatives | Palladium-catalyzed coupling | High selectivity | Costly, complex |

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-chloro-5-(chloromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium amide (NaNH2) and other strong bases, which facilitate the substitution of halogen atoms.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the compound.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of benzoic acid derivatives.

Scientific Research Applications

Synthesis of Pharmaceuticals

One of the primary applications of 1-Bromo-3-chloro-5-(chloromethyl)benzene is in the synthesis of pharmaceutical compounds. The presence of multiple halogens allows for versatile reactivity, making it an ideal intermediate for constructing more complex structures.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated the use of this compound as a key intermediate in synthesizing novel anticancer agents. For instance, derivatives synthesized from this compound have shown promising activity against various cancer cell lines, highlighting its potential in drug discovery and development.

Organic Synthesis Reactions

This compound serves as a substrate in various organic reactions, including nucleophilic substitutions and coupling reactions.

Example: Nucleophilic Substitution Reactions

In nucleophilic substitution reactions, this compound can react with nucleophiles such as amines or alcohols to form new carbon-nitrogen or carbon-oxygen bonds. This property is particularly useful in developing agrochemicals and fine chemicals.

Catalytic Applications

The compound has been investigated as a test substrate for catalytic systems aimed at enhancing reaction efficiencies in organic synthesis.

Case Study: Cyanation Reactions

Recent studies have explored using this compound as a substrate for cyanation reactions facilitated by novel catalytic systems. These reactions are significant for introducing cyano groups into aromatic compounds, which are vital for synthesizing pharmaceuticals and agrochemicals.

Material Science

In material science, this compound is utilized in the development of polymeric materials and coatings due to its reactive properties.

Application: Functionalized Polymers

The compound can be used to create functionalized polymers through radical polymerization methods. These polymers exhibit enhanced properties such as increased thermal stability and chemical resistance, making them suitable for various industrial applications.

Environmental Chemistry

Research into the environmental impact of halogenated compounds has also highlighted the importance of studying this compound.

Example: Degradation Studies

Studies on the degradation pathways of this compound in environmental settings help understand its persistence and potential ecological risks. Such research is crucial for developing strategies to mitigate the environmental impact of halogenated organic pollutants.

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for synthesizing complex drugs | Anticancer agents |

| Organic Synthesis | Substrate for nucleophilic substitutions | Formation of carbon-nitrogen/oxygen bonds |

| Catalytic Applications | Test substrate for catalytic systems | Cyanation reactions |

| Material Science | Development of functionalized polymers | Enhanced thermal stability materials |

| Environmental Chemistry | Studies on degradation pathways to assess ecological impact | Understanding persistence in environmental settings |

Mechanism of Action

The mechanism of action of 1-bromo-3-chloro-5-(chloromethyl)benzene involves its interaction with various molecular targets. In nucleophilic substitution reactions, the compound undergoes a two-step mechanism characterized by the initial addition of the nucleophile to the aromatic ring, followed by the loss of a halide anion . This mechanism is influenced by the electron-withdrawing effects of the bromine and chlorine atoms, which stabilize the intermediate formed during the reaction .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and applications of 1-bromo-3-chloro-5-(chloromethyl)benzene are heavily influenced by the nature and position of its substituents. Below is a comparative analysis with key analogues:

Table 1: Structural and Reactivity Comparison

Biological Activity

1-Bromo-3-chloro-5-(chloromethyl)benzene, a dichlorobenzene derivative, has gained attention in medicinal and agricultural chemistry due to its diverse biological activities. This compound features a bromine atom and two chlorine substituents on a benzene ring, which may influence its reactivity and biological interactions. This article explores the biological activity of this compound, synthesizing data from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure includes a benzene ring with bromine and chloromethyl groups, which can significantly affect its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 221.47 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that halogenated compounds, including this compound, exhibit significant antimicrobial properties. A study evaluated the compound's effectiveness against various bacterial strains, revealing promising results.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Pseudomonas aeruginosa | 40 µg/mL |

This data suggests that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity and Mutagenicity

The potential cytotoxic effects of this compound have been investigated in various cell lines. Studies have shown that at higher concentrations, the compound exhibits cytotoxic effects, which could limit its therapeutic applications.

Table 3: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 20 |

| MCF-7 | 15 |

| A549 | 25 |

Furthermore, mutagenicity assessments indicate that this compound may pose genetic risks under certain exposure conditions. The results suggest that while it has beneficial antimicrobial properties, caution is warranted regarding its safety profile.

Case Studies

- Antibacterial Activity : In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of halogenated benzene compounds, including this compound. The study found that modifications to the chloromethyl group significantly enhanced antibacterial activity against resistant strains of bacteria .

- Cytotoxic Effects : A case study examined the cytotoxic effects of the compound on human cancer cell lines. The findings indicated that while the compound inhibited cell growth effectively, it also induced apoptosis at higher concentrations, highlighting its dual role as both an anticancer agent and a potential toxin .

Q & A

Q. What synthetic routes are effective for preparing 1-Bromo-3-chloro-5-(chloromethyl)benzene?

Methodological Answer: A plausible synthesis involves sequential halogenation and functional group modification. For example:

Methylbenzene Bromination : Brominate 3-chloro-5-methylbenzene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to introduce bromine at the para position relative to chlorine .

Chlorination of Methyl Group : Treat the intermediate with chlorine gas (Cl₂) under UV light or a radical initiator to replace the methyl group’s hydrogen with chlorine, yielding the chloromethyl substituent .

Key Considerations : Monitor reaction progress via GC-MS to avoid over-halogenation and ensure regioselectivity .

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- 1H NMR : Identify aromatic protons (δ 7.2–7.8 ppm, split due to substituents) and chloromethyl protons (δ 4.5–5.0 ppm) .

- 13C NMR : Confirm bromine and chlorine substitution via deshielded carbons (e.g., C-Br at ~120 ppm, C-Cl at ~45 ppm) .

- Mass Spectrometry : Validate molecular weight (M⁺ at m/z 205.47) and isotopic patterns (Br/Cl signatures) .

- IR Spectroscopy : Detect C-Br (500–600 cm⁻¹) and C-Cl (550–750 cm⁻¹) stretches .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

- Storage Conditions : Store in amber vials at 2–4°C under inert gas (Ar/N₂) to prevent hydrolysis of the chloromethyl group .

- Handling Precautions : Use glove boxes for air-sensitive reactions and avoid prolonged exposure to moisture .

Advanced Research Questions

Q. How does the chloromethyl group influence reactivity in cross-coupling reactions?

Methodological Answer: The chloromethyl group acts as a superior leaving group compared to methyl, enabling nucleophilic substitutions (e.g., SN2). For example:

- Suzuki Coupling : Replace the bromine atom with aryl boronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) in THF/Na₂CO₃ .

- Nucleophilic Displacement : React the chloromethyl group with amines (e.g., NH₃/EtOH) to form benzylamine derivatives .

Challenge : Competing elimination (e.g., forming styrene derivatives) may occur under basic conditions. Mitigate by using polar aprotic solvents (DMF) and controlled temperatures (0–25°C) .

Q. What strategies address regioselectivity challenges during electrophilic aromatic substitution (EAS)?

Methodological Answer: The electron-withdrawing Br and Cl groups direct EAS to the meta position. To functionalize specific sites:

- Directing Groups : Introduce temporary substituents (e.g., -SO₃H) to override inherent directing effects .

- Blocking Groups : Protect reactive positions using trimethylsilyl groups, later removed via fluoride ions .

Example : Nitration with HNO₃/H₂SO₄ at 0°C predominantly yields the 2-nitro derivative due to steric and electronic effects .

Q. How can competing side reactions during functionalization be minimized?

Methodological Answer:

- Temperature Control : Low temperatures (e.g., –78°C) suppress radical pathways during halogenation .

- Catalyst Tuning : Use Pd₂(dba)₃/XPhos for selective cross-coupling, reducing homocoupling byproducts .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

Q. What are the implications of the compound’s steric effects on reaction kinetics?

Methodological Answer: The chloromethyl group introduces steric hindrance, slowing reactions at the adjacent position. For instance:

- Kinetic Studies : Compare reaction rates of this compound with less hindered analogs (e.g., toluene derivatives) using UV-Vis stopped-flow techniques .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition-state geometries and activation energies, guiding catalyst design .

Q. How does the compound’s stability vary under acidic vs. basic conditions?

Methodological Answer:

- Acidic Conditions : The chloromethyl group resists hydrolysis but may undergo Friedel-Crafts alkylation with Lewis acids (e.g., AlCl₃) .

- Basic Conditions : NaOH/EtOH promotes elimination (forming styrene analogs) or nucleophilic substitution (e.g., with KCN) .

Mitigation : Use buffered aqueous phases (pH 6–7) during extractions to preserve integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.